molecular formula C8H8FNS B2774807 2-Fluoro-4-methylbenzene-1-carbothioamide CAS No. 1248952-37-5

2-Fluoro-4-methylbenzene-1-carbothioamide

Cat. No.: B2774807
CAS No.: 1248952-37-5
M. Wt: 169.22
InChI Key: VKGRYBDYNCGUJT-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylbenzene-1-carbothioamide is an organic compound with the molecular formula C8H8FNS. It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the 2-position and a methyl group at the 4-position, along with a thiobenzamide group.

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-4-methyl-thiobenzamide is HMG-CoA reductase , an enzyme that catalyzes the conversion of HMG-CoA to mevalonate . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the synthesis of cholesterol and other isoprenoids.

Mode of Action

2-Fluoro-4-methyl-thiobenzamide interacts with its target, HMG-CoA reductase, by inhibiting its activity . This inhibition prevents the conversion of HMG-CoA to mevalonate, thereby disrupting the mevalonate pathway and reducing the synthesis of cholesterol.

Biochemical Pathways

The compound primarily affects the mevalonate pathway . By inhibiting HMG-CoA reductase, it prevents the production of mevalonate, a key intermediate in the pathway. This leads to a decrease in the synthesis of cholesterol and other isoprenoids, which are essential components of cell membranes and precursors of various biomolecules.

Result of Action

The inhibition of HMG-CoA reductase by 2-Fluoro-4-methyl-thiobenzamide leads to a decrease in the production of cholesterol and other isoprenoids . This can affect the structure and function of cell membranes, as well as the synthesis of various biomolecules. The exact molecular and cellular effects of this action depend on the specific biological context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methylbenzene-1-carbothioamide typically involves the introduction of the fluorine and methyl groups onto the benzene ring, followed by the formation of the thiobenzamide group. One common method involves the use of fluorinated intermediates and thiolation agents. For example, a fluorinated benzene derivative can be reacted with a methylating agent under specific conditions to introduce the methyl group. Subsequently, the thiobenzamide group can be introduced using a thiolation reagent such as Lawesson’s reagent or phosphorus pentasulfide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methylbenzene-1-carbothioamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-4-methylbenzene-1-carbothioamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-methylbenzene-1-carbothioamide is unique due to the presence of both the fluorine and thiobenzamide groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-fluoro-4-methylbenzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNS/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGRYBDYNCGUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=S)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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